1-chloro-2-methanidylbenzene;chlorozinc(1+)
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Overview
Description
. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 2-chlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-methanidylbenzene;chlorozinc(1+) involves the same basic reaction but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-methanidylbenzene;chlorozinc(1+) primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions
Common reagents used in reactions with 1-chloro-2-methanidylbenzene;chlorozinc(1+) include aldehydes, ketones, and other carbonyl compounds. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc reagent .
Major Products
The major products formed from reactions involving 1-chloro-2-methanidylbenzene;chlorozinc(1+) are often secondary or tertiary alcohols, depending on the nature of the electrophile used .
Scientific Research Applications
1-chloro-2-methanidylbenzene;chlorozinc(1+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-chloro-2-methanidylbenzene;chlorozinc(1+) exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in subsequent reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved are primarily related to organic synthesis and the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-ethynylbenzene: This compound is used in click chemistry and contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition.
2-chlorobenzyl chloride: A precursor to 1-chloro-2-methanidylbenzene;chlorozinc(1+), used in similar synthetic applications.
Uniqueness
1-chloro-2-methanidylbenzene;chlorozinc(1+) is unique due to its ability to form stable zinc-carbon bonds, which are highly reactive and useful in a variety of organic synthesis reactions. This makes it a valuable reagent in the formation of complex organic molecules .
Properties
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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